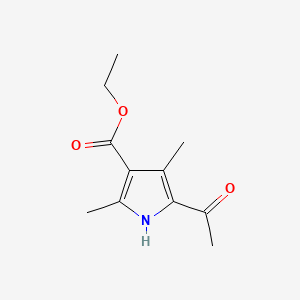

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is systematically named according to IUPAC guidelines as follows:

- Parent structure : 1H-pyrrole (five-membered aromatic ring with one nitrogen atom).

- Substituents :

- Acetyl (-COCH₃) at position 5.

- Methyl (-CH₃) groups at positions 2 and 4.

- Ethoxycarbonyl (-COOCH₂CH₃) at position 3.

The numbering follows the pyrrole ring’s orientation, prioritizing the nitrogen atom as position 1 (Figure 1). The molecular formula is C₁₁H₁₅NO₃ , with a molar mass of 209.24 g/mol .

Table 1: Key identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6314-22-3 | |

| SMILES | CC1=C(C(=O)OC)C(=C(N1)C)CC(=O)C | |

| InChIKey | ALRDOFWBPAZOCW-UHFFFAOYSA-N |

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal critical structural insights:

- Crystal system : Orthorhomic (space group P2₁2₁2₁) with unit cell parameters:

- Bond lengths :

- Dihedral angles :

Figure 1 : Molecular structure highlighting planar pyrrole core and substituent orientations.

Table 2: Selected geometric parameters

| Parameter | Value (Å/°) |

|---|---|

| C2–C3 (pyrrole) | 1.411 |

| C3–C4 (pyrrole) | 1.398 |

| N1–C2–C3–C4 torsion | 179.2° |

| C=O (ester) bond length | 1.214 |

Comparative Analysis of Tautomeric Forms in Pyrrole Derivatives

The compound exists predominantly in the 1H-pyrrole tautomeric form due to:

- Resonance stabilization : Delocalization of the nitrogen lone pair into the aromatic π-system.

- Substituent effects : Electron-withdrawing acetyl and ester groups disfavor proton migration to adjacent positions.

Comparison with related derivatives :

- 2H-pyrrole analogs : Observed in oxidized derivatives (e.g., ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate), where steric hindrance stabilizes non-aromatic forms.

- 1-pyrroline systems : Tautomerization to dihydro forms requires proton transfer at nitrogen, which is sterically hindered by methyl groups at positions 2 and 4.

Table 3: Tautomeric stability trends

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing is stabilized by:

- Intermolecular C–H···O interactions :

- Weak π–π stacking : Centroid distances of 3.8–4.2 Å between pyrrole rings.

Notable motifs :

- R₂²(8) rings : Formed via pairwise N–H···O bonds in related pyrrole carboxylates.

- Layered packing : Molecules align along the b-axis, with hydrophobic methyl/acetyl groups occupying interstitial spaces.

Figure 2 : Hydrogen-bonded dimer stabilized by C–H···O interactions (O···H distance = 2.51 Å).

Table 4: Key interaction parameters

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C8–H8···O2 (ester) | 2.48 | 145 |

| C10–H10···N1 | 3.05 | 132 |

| π–π (pyrrole centroids) | 3.82 | – |

Properties

IUPAC Name |

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5-15-11(14)9-6(2)10(8(4)13)12-7(9)3/h12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNAULQFSXEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212484 | |

| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-22-3 | |

| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6314-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6314-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation Route

A common laboratory-scale synthetic route involves the condensation of ethyl acetoacetate with 2,4-dimethylpyrrole under catalytic conditions:

- Catalysts: p-Toluenesulfonic acid or sodium ethoxide.

- Conditions: Reflux for several hours in an appropriate solvent.

- Purification: Recrystallization or column chromatography to achieve high purity (>95%).

This method allows the formation of the pyrrole ring with the acetyl and ester substituents at specific positions, yielding ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Bromination and Ring-Closure Method (Industrial Scale)

A patented industrially relevant synthetic method focuses on the preparation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, a close precursor to the target compound, using a two-step process:

Bromination of Propionaldehyde:

- React propionaldehyde with bromine at 0–50°C in an aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide, or dimethyl sulfoxide).

- This produces 2-bromopropionaldehyde with high conversion.

- Control of temperature and solvent choice is critical for selectivity and yield.

-

- 2-Bromopropionaldehyde is reacted with ethyl acetoacetate and aqueous ammonia under alkaline conditions at 0–50°C.

- This step forms the pyrrole ring system, yielding 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- The reaction is followed by organic extraction, drying, solvent removal, and crystallization.

This method avoids the use of costly or environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate, simplifying operations and enhancing suitability for large-scale production.

Alternative Routes and Their Limitations

- Knorr Reaction with Methyl Acetoacetate: Longer synthetic route, environmental concerns due to sodium nitrite and zinc reagents, and difficulty in controlling hydrolysis steps.

- Use of tert-butyl Acetoacetate: Expensive raw materials and complex hydrolysis control.

- Mannich Reaction with 2-Hydroxypropylamine: Expensive reagents and severe reaction conditions limit industrial applicability.

Reaction Conditions Summary Table

| Step | Reactants | Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Bromination | Propionaldehyde + Bromine | Stirring, controlled addition | Aprotic solvents (toluene, DCM, DMF, DMSO) | 0–50 | Controlled to avoid over-bromination |

| Ring-Closure | 2-Bromopropionaldehyde + Ethyl acetoacetate + Ammonia | Alkaline medium, stirring | Same as above or compatible solvents | 0–50 | Followed by extraction and crystallization |

| Condensation (Lab scale) | Ethyl acetoacetate + 2,4-dimethylpyrrole + Catalyst | Reflux, acid/base catalysis | Ethanol or other organic solvents | Reflux (~78) | Purification by recrystallization or chromatography |

Purification and Characterization

- Purification is typically achieved by recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane eluents.

- Characterization techniques include:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm substitution patterns.

- Infrared Spectroscopy (IR): To verify carbonyl and ester functional groups.

- Single-Crystal X-ray Diffraction: For structural validation and confirmation of molecular geometry.

Research Findings and Industrial Relevance

- The bromination-ring closure method provides a mild, efficient, and scalable route with high conversion rates and purity, suitable for industrial production.

- Avoidance of environmentally hazardous reagents and complex hydrolysis steps reduces production costs and environmental impact.

- The compound serves as a key intermediate in the synthesis of pharmaceutical agents, including kinase inhibitors like Sunitinib.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Condensation with catalysts | Simple, well-known, good purity | Longer reaction times, batch scale | Suitable for lab scale |

| Bromination + Ring-Closure (patented) | Mild conditions, high yield, scalable | Requires handling bromine and careful temperature control | Highly suitable for industrial scale |

| Knorr Reaction with methyl acetoacetate | Established chemistry | Environmental concerns, complex steps | Less suitable industrially |

| Mannich Reaction | Alternative synthetic approach | Expensive reagents, harsh conditions | Limited industrial use |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylates, while reduction can produce pyrrole-3-carbinols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study : A study published in the Asian Journal of Pharmaceutical and Clinical Research demonstrated that synthesized derivatives of pyrrole compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the pyrrole ring could enhance biological efficacy .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocycles. Its unique reactivity allows for various transformations, such as oxidation and substitution reactions. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to alcohols using lithium aluminum hydride .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acid derivative |

| Reduction | Lithium aluminum hydride | Alcohol derivative |

| Substitution | Halogens (e.g., bromine) | Substituted pyrrole derivative |

Materials Science

The compound's ability to form cocrystals has implications for drug formulation, enhancing solubility and bioavailability. The hydrogen-bonding capabilities of the pyrrole moiety facilitate the formation of stable cocrystals with other pharmaceutical agents .

Case Study : Research on cocrystals involving this compound showed improved solubility profiles compared to the parent compound alone, indicating its potential in developing more effective drug formulations .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

The substituent at position 5 significantly affects the compound’s physical and chemical properties. Key analogues include:

a) Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e)

- Structure : Replaces the acetyl group with a difluoromethylthio (-SCF₂H) group.

- Properties : Higher melting point (114–115°C) and superior synthesis yield (91%) compared to acetyl derivatives, likely due to increased molecular symmetry and stronger intermolecular interactions .

- Reactivity : The electron-withdrawing -SCF₂H group may enhance electrophilic substitution reactions at other positions.

b) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9)

- Structure : Features a formyl (-CHO) group instead of acetyl.

- Properties : Exhibits planar molecular geometry stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as confirmed by X-ray crystallography .

- Reactivity : The formyl group is more electrophilic than acetyl, enabling nucleophilic additions (e.g., hydrazine reactions) that are less feasible with the acetyl analogue .

c) Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Structure : Substitutes acetyl with a dimethylcarbamoyl (-CON(CH₃)₂) group.

Table 1: Physical Properties of Position 5 Analogues

| Compound | Substituent (Position 5) | Melting Point (°C) | Synthesis Yield | Key Reactivity Features |

|---|---|---|---|---|

| Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Acetyl (-COCH₃) | Not reported | Not reported | Ketone-specific reactions |

| Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate | -SCF₂H | 114–115 | 91% | Electrophilic substitution |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Formyl (-CHO) | Not reported | 51% | Nucleophilic additions |

Ester Group Variations

The ester moiety at position 3 impacts solubility and steric effects:

a) Mthis compound (Ac-Py-DM)

- Structure : Methyl ester instead of ethyl.

- Properties : Lower molecular weight and shorter alkyl chain may reduce lipophilicity compared to the ethyl analogue. Synthesis involves methyl iodide under basic conditions (K₂CO₃/DMF) .

- NMR Data : Key signals include δ 3.76 (CO₂CH₃), 2.55 (COCH₃), and 2.41–2.43 ppm (CH₃ groups) .

b) This compound

- Properties : The ethyl group enhances solubility in organic solvents (e.g., Et₂O, CH₂Cl₂) due to increased hydrophobicity.

Table 2: Ester Group Comparison

| Compound | Ester Group | Solubility Trends | Key NMR Signals (δ, ppm) |

|---|---|---|---|

| Mthis compound | Methyl | Higher polarity | 3.76 (s, CO₂CH₃) |

| This compound | Ethyl | Enhanced organic solubility | 4.2–4.4 (q, CO₂CH₂CH₃) |

Complex Analogues with Additional Functional Groups

a) Ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride

- Structure: Incorporates a cyclohexylaminomethyl group.

- Applications : The protonated amine enhances water solubility, making it suitable for pharmaceutical formulations .

b) Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Structure : Features an ethoxy-oxoethyl side chain at position 4.

- Properties : Increased steric bulk may hinder crystallization, as evidenced by the lack of reported melting point .

Biological Activity

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (C₁₁H₁₅NO₃) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, including antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C₁₁H₁₅NO₃

- CAS Number : 22769

- Molecular Weight : 209.25 g/mol

- Melting Point : 140-143 °C

This compound features a pyrrole ring with acetyl and ethyl ester substitutions, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The mode of action appears to involve:

- Disruption of Cell Membranes : The compound may interact with microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Metabolic Pathways : It potentially interferes with essential metabolic processes within microbial cells.

Comparative Antimicrobial Activity

A comparative analysis of the antimicrobial activity of this compound against other pyrrole derivatives is shown in the table below:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Notes |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₃ | MIC values ranging from 0.125 to 0.5 μg/mL against MRSA | Effective against Gram-positive bacteria |

| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₁₁H₁₅NO₃ | MIC values around 0.5 μg/mL | Lower reactivity due to structural differences |

| Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | C₁₂H₁₅NO₃ | MIC values between 3.12 and 12.5 μg/mL | Exhibits lower potency compared to ethyl derivatives |

The proposed mechanisms through which this compound exerts its biological effects include:

- Nucleophilic Attack : The carbonyl carbon and beta-carbon in the structure are susceptible to nucleophilic attacks, leading to the formation of reactive intermediates that can disrupt cellular functions.

- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes crucial for microbial survival.

Study on Antibacterial Efficacy

A study published by MDPI highlighted the antibacterial efficacy of various pyrrole derivatives, including this compound. The study reported that this compound showed a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an effective antibacterial agent .

Synthesis and Evaluation

In another study focusing on the synthesis of related pyrrole compounds, researchers synthesized ethyl 5-acetyl derivatives through a series of reactions involving cyclization and condensation methods. The resultant compounds were evaluated for their antimicrobial properties using standard agar diffusion methods, revealing promising results for ethyl 5-acetyl derivatives in inhibiting bacterial growth .

Q & A

Q. What are the common synthetic routes for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, and how is its purity optimized?

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines or ketones with β-ketoesters. For example, analogous pyrrole derivatives are synthesized using formylating agents under controlled temperatures (60–80°C) with catalysts like acetic anhydride . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Key characterization methods include ¹H/¹³C NMR (to confirm substituent positions) and IR spectroscopy (to verify carbonyl and ester groups) .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

Single-crystal X-ray diffraction is the gold standard for structural validation. For the closely related compound ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, X-ray analysis revealed near-planar geometry with hydrogen bonding (N–H⋯O) stabilizing the crystal lattice . Key parameters include bond lengths (C=O: ~1.21 Å, C–N: ~1.35 Å) and torsion angles, which can be compared to computational models (e.g., DFT calculations) for validation.

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrrole derivatives are explored as bioactive scaffolds due to their structural mimicry of heterocycles in natural products. For instance, ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits antitumor activity by targeting kinases or DNA intercalation . Bioactivity assays (e.g., in vitro cytotoxicity on cancer cell lines) and molecular docking studies are standard methodologies to evaluate therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents, such as cyclohexyl or aryl groups?

Low yields (~40–50% in analogous syntheses ) often arise from steric hindrance or side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., formylation) .

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

Computational tools (e.g., reaction path searches via quantum chemical calculations) can predict optimal conditions, as demonstrated in ICReDD’s methodology .

Q. How do structural modifications (e.g., acetyl vs. formyl groups) impact biological activity?

Comparative studies of pyrrole derivatives show that electron-withdrawing groups (e.g., acetyl) enhance binding to hydrophobic enzyme pockets, while bulky substituents (e.g., cyclohexyl) improve metabolic stability. For example, replacing acetyl with a phenyl group in analogous compounds reduced IC₅₀ values by 3-fold in kinase inhibition assays . Structure-activity relationship (SAR) studies should combine molecular dynamics simulations and isothermal titration calorimetry (ITC) to quantify binding energetics.

Q. What analytical techniques resolve contradictions in reported spectral data for pyrrole derivatives?

Discrepancies in NMR shifts (e.g., δ 6.46 ppm vs. δ 6.32 ppm for pyrrole protons ) may arise from solvent effects or tautomerism. Solutions include:

Q. How can computational methods streamline the design of novel derivatives?

The ICReDD framework integrates quantum mechanics/molecular mechanics (QM/MM) and machine learning to predict reactivity and selectivity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.